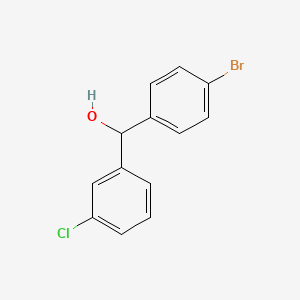
1-(4-n-Butoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-n-Butoxyphenyl)ethanol is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-n-Butoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-n-butoxybenzaldehyde with a suitable reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-n-butoxyacetophenone. This process is carried out under controlled temperature and pressure conditions, utilizing a suitable catalyst such as palladium on carbon to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1-(4-n-Butoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-n-butoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-n-butoxyphenylmethanol when treated with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 4-n-Butoxybenzaldehyde.
Reduction: 4-n-Butoxyphenylmethanol.
Substitution: 1-(4-n-Butoxyphenyl)ethyl chloride.
科学的研究の応用
1-(4-n-Butoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-(4-n-butoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
- 1-(4-n-Butoxyphenyl)ethanol shares structural similarities with compounds such as 4-n-butoxybenzaldehyde and 4-n-butoxyphenylmethanol.
- These compounds differ in the functional groups attached to the phenyl ring, which influences their chemical reactivity and applications.
Uniqueness:
- The presence of the butoxy group in this compound imparts unique solubility and reactivity characteristics, distinguishing it from other phenyl ethanol derivatives.
- Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(4-butoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCDNYDWSDNPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7847384.png)












